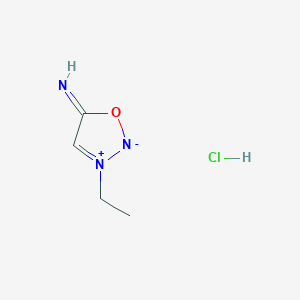
3',4'-Difluoro-2,2-dimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4'-Difluoro-2,2-dimethylbutyrophenone, also known as DFDBP, is a synthetic compound used in the laboratory for various scientific research applications. It is a colorless, odorless, and water-soluble compound that is commonly used as a substrate in biochemical and physiological experiments. DFDBP is a versatile compound that can be used to study a variety of biological processes, including protein-protein interactions, enzyme kinetics, and metabolic pathways. In addition, DFDBP has been used to study the effects of environmental pollutants on biological systems.
Applications De Recherche Scientifique
Synthesis of Difluorinated Pseudopeptides
Difluorinated compounds have been utilized in the synthesis of pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction. This method provides a novel approach to prepare various difluorinated pseudopeptides, showcasing the utility of difluorinated compounds in peptide synthesis and modification (Gouge, Jubault, & Quirion, 2004).
Enhanced Anion Binding
The introduction of difluoro groups into molecules like Calix[4]pyrrole and Dipyrrolylquinoxaline has been shown to augment their affinities as neutral anion receptors. This enhancement in binding affinities is particularly significant for anions such as fluoride, chloride, or dihydrogen phosphate, demonstrating the role of difluorinated compounds in developing more efficient sensors and receptors (Anzenbacher et al., 2000).
Development of Fluorinated Polymers
Difluorinated compounds have been key in synthesizing novel fluorinated polyimides with high thermal stability, low dielectric constants, and excellent mechanical properties. These materials are suitable for advanced applications in electronics, aerospace, and coatings, where high-performance polymers are required (Madhra, Salunke, Banerjee, & Prabha, 2002).
Sensor Development
The difluorinated framework has been used to create sensitive and selective sensors for detecting specific ions in various environments. For example, fluorinated Calix[4]pyrrole acts as a potent sensor for phosphate anion, indicating the potential of difluorinated compounds in environmental monitoring and diagnostic applications (Anzenbacher et al., 2000).
Novel Drug Synthesis
Although detailed applications specifically for 3',4'-Difluoro-2,2-dimethylbutyrophenone were not identified within the provided constraints, the research applications of structurally related difluorinated compounds indicate their potential in drug discovery and development. For instance, difluorinated analogues of therapeutic nucleosides have been synthesized to improve drug efficacy and stability (Wu, Zhang, Meng, & Qing, 2004).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWTQKVMXXHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642460 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-2,2-dimethylbutyrophenone | |
CAS RN |
898766-04-6 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)





![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)


![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)